molecular formula C8H16N2O B12440205 3-Amino-3-cyclopentylpropanamide CAS No. 771522-21-5

3-Amino-3-cyclopentylpropanamide

Cat. No.: B12440205
CAS No.: 771522-21-5
M. Wt: 156.23 g/mol
InChI Key: MZHUISGHEQKEPC-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopentylpropanamide is an organic compound characterized by the presence of an amino group attached to a cyclopentyl ring and a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopentylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopentylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-cyclopentylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-cyclopentylpropanamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its cyclopentyl ring provides a rigid framework that can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

771522-21-5

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-amino-3-cyclopentylpropanamide

InChI

InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

MZHUISGHEQKEPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)N)N

Origin of Product

United States

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